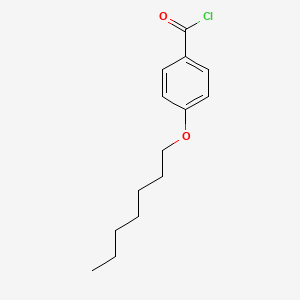

4-Heptyloxybenzoyl chloride

Description

4-Heptyloxybenzoyl chloride (IUPAC name: 4-heptoxybenzoyl chloride; CAS: 40782-54-5) is an aromatic acyl chloride with a heptyloxy substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₁₉ClO₂, with a molecular weight of 254.75 g/mol . This compound is characterized by its reactive carbonyl chloride group, making it a versatile intermediate in organic synthesis, particularly in the production of liquid crystals, polymers, and pharmaceuticals. The heptyloxy chain enhances its hydrophobicity, influencing solubility and phase behavior in mesogenic materials .

Properties

IUPAC Name |

4-heptoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO2/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHIDQZVUQAMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961199 | |

| Record name | 4-(Heptyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40782-54-5 | |

| Record name | 4-(Heptyloxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40782-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptyloxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040782545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Heptyloxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-heptyloxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptyloxybenzoyl chloride can be synthesized through the reaction of 4-heptyloxybenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

4-Heptyloxybenzoic acid+Thionyl chloride→4-Heptyloxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Heptyloxybenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-heptyloxybenzoic acid and hydrogen chloride.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like alcohols, amines, and thiols in the presence of a base (e.g., pyridine) are commonly used.

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.

Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.

Major Products Formed:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

4-Heptyloxybenzoic Acid: Formed by hydrolysis.

4-Heptyloxybenzyl Alcohol: Formed by reduction

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Heptyloxybenzoyl chloride serves as a precursor for synthesizing various biologically active compounds, particularly in the development of pharmaceuticals targeting cancer and infectious diseases. Its lipophilic nature enhances the bioavailability of derivatives, making them more effective in therapeutic applications.

Mechanisms of Action

The compound's derivatives often interact with specific molecular targets, which include enzymes and receptors involved in disease processes. For instance, certain derivatives have shown inhibitory effects on pathogens such as bacteria and viruses, making them potential candidates for antimicrobial therapies .

Material Science

Liquid Crystal Applications

In the field of material science, this compound is utilized in the formulation of liquid crystal mixtures. These mixtures are essential for developing advanced electronic devices, including displays and sensors. The compound's structure allows for tailored properties that enhance the performance of liquid crystal displays (LCDs) .

Organic Synthesis

Reagent for Chemical Reactions

this compound acts as an acylating agent in organic synthesis. It is used to introduce heptyloxybenzoyl groups into various substrates, facilitating the formation of complex organic molecules. This application is crucial in synthesizing compounds with desired functional properties for research and industrial purposes .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial drugs | Enhanced bioavailability and efficacy |

| Material Science | Liquid crystal formulations | Improved performance in electronic devices |

| Organic Synthesis | Acylation reactions | Creation of complex organic compounds |

Case Studies

-

Antimicrobial Activity

A study evaluated derivatives of this compound against various bacterial strains. Results indicated significant antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacteria. -

Cancer Therapeutics

Research focused on a derivative of this compound demonstrated its effectiveness in inhibiting tumor growth in vitro. The compound's mechanism involved the disruption of cell cycle progression in cancer cells, highlighting its potential as a lead compound for new cancer therapies. -

Liquid Crystal Displays

In a project aimed at improving LCD technology, researchers incorporated this compound into liquid crystal formulations. The modified mixtures exhibited enhanced thermal stability and responsiveness to electric fields, leading to better display performance .

Mechanism of Action

The mechanism of action of 4-heptyloxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific derivative being studied. For example, in medicinal chemistry, the derivatives may interact with specific enzymes or receptors, leading to their biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share the benzoyl chloride backbone but differ in substituents at the para position:

Physical Properties

Key differences in physical properties arise from substituent effects:

Notes:

- Longer alkyl chains (e.g., heptyloxy) lower volatility and increase hydrophobicity.

- Electron-withdrawing groups (e.g., -Cl, -Br) increase reactivity toward nucleophiles.

Chemical Reactivity

- This compound : Reacts with alcohols and amines to form esters and amides, respectively. Used in liquid crystal synthesis due to its mesogenic tail .

- 4-Hydroxybenzoyl chloride : Prone to self-condensation due to the acidic -OH group; requires protection during reactions .

- 4-Methoxybenzoyl chloride : The electron-donating -OCH₃ group slows electrophilic substitution but enhances stability during storage .

- 4-Pentylbenzoyl chloride : Intermediate for ferroelectric liquid crystals, with shorter alkyl chains enabling lower phase transition temperatures .

Biological Activity

4-Heptyloxybenzoyl chloride is an organic compound with significant biological activity, particularly in the context of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C14H19ClO2

- Average Mass : 254.75 g/mol

- CAS Number : 1040688-06-9

This compound is characterized by its heptyloxy substituent, which influences its solubility and interaction with biological molecules.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, a study on a related compound, IMB-1406, demonstrated remarkable cytotoxic activity against various cancer cell lines:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These results highlight the potential of similar compounds to inhibit cancer cell proliferation effectively .

The mechanism by which compounds like this compound exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, the compound can modulate enzyme activity, leading to various biological responses. The binding affinity and specificity of these interactions are crucial for determining therapeutic efficacy and safety profiles.

Toxicological Studies

Toxicological assessments have shown that this compound may cause allergic reactions upon skin contact, as indicated by predictions from guinea pig models . Such findings underscore the importance of evaluating safety profiles alongside therapeutic potentials.

Study on Carcinogenicity

A relevant study investigated the biological activity of structurally similar compounds in various carcinogenicity assays. The results indicated that certain derivatives exhibited significant activity in several in vitro tests, although they did not require metabolic activation via liver S9 preparations . This suggests that some compounds in this class may possess inherent mutagenic properties.

Anticancer Screening

Another case study focused on the anticancer potential of benzyl derivatives similar to this compound. The findings revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, emphasizing their role in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.